Naloxone D5
Overview
Description
Naloxone D5 is a deuterium-labeled version of Naloxone . Naloxone is a potent opioid receptor antagonist .
Molecular Structure Analysis
The molecular weight of this compound is 332.41 . Its molecular formula is C19H16D5NO4 . The SMILES representation isOC1=C(O2)C(C@C(CC3)=O)(CCN4C([2H])([2H])/C([2H])=C([2H])/[2H])[C@]3(O)[C@H]4C5)=C5C=C1
.
Scientific Research Applications
Cardiovascular and Endocrine Effects : Naloxone does not significantly alter blood pressure, heart rate, respiratory rate, oral temperature, or plasma catecholamines in normotensive and hypertensive patients. It does, however, produce a dose-dependent increase in plasma cortisol, indicating that endogenous opioids may have a tonic inhibitory effect on cortisol release. This effect seems more pronounced in hypertensives compared to normotensives (Fuenmayor & Cubeddu, 1986).
Interaction with Antihypertensive Medication : Naloxone does not antagonize the antihypertensive effects of clonidine in essential hypertension, suggesting that the hypotensive and bradycardiac effects of clonidine are not mediated by naloxone-sensitive opioid receptors (Rogers & Cubeddu, 1983).
Opioid Overdose Countermeasures : Naloxone is the primary medication available to prevent and treat opioid overdose. Emerging approaches for treating opioid overdose include intranasal nalmefene, methocinnamox, covalent naloxone nanoparticles, and antibody-based strategies (France et al., 2020).
Behavioral Effects on Animals : Naloxone antagonizes behavioral effects of d-amphetamine in mice and rats, suggesting it may influence dopaminergic activity (Dettmar, Cowan, & Walter, 1978).
Use in Opioid Addiction Treatment : Naloxone is used in opioid overdose-induced respiratory depression, rapid detoxification, and in combination with buprenorphine for maintenance therapy. Risks include the induction of acute withdrawal syndrome and potential premature wearing off of its effects in treating opioid-induced respiratory depression (van Dorp, Yassen, & Dahan, 2007).
Role in Retinal Lesions : Naloxone ameliorates retinal lesions in a murine model of age-related macular degeneration, potentially through modulation of microglia and reduction of proinflammatory molecules (Shen et al., 2011).
DNA Synthesis in the Developing Brain : Naloxone has been found to affect DNA synthesis in various parts of the brain in developing rats, suggesting a potential role in cerebral development (Vértes et al., 1982).
Effectiveness in Opioid Overdose Reversal : Naloxone has shown effectiveness in reversing opioid overdose with no associated increase in mortality, even when patients refuse transport after reversal (Wampler et al., 2011).
Use in Traumatic Shock : Naloxone may improve blood pressure and survival in animal models of traumatic shock, spinal cord trauma, and head injury. Its high doses suggest a potential action on naloxone-insensitive opiate receptors, such as the κ-receptor (Mcintosh & Faden, 1986).
Community Programming and Clinical Practice : Naloxone's role in overdose education and distribution programs suggests that bystanders can be trained to prevent overdoses and administer naloxone, which is emerging as a clinical practice to enhance opioid safety (Mueller et al., 2015).
Mechanism of Action
Target of Action
Naloxone D5, also known as Naloxone-d5, primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids.
Mode of Action
This compound acts as a competitive inhibitor at the μ-opioid receptor . It antagonizes the action of opioids, reversing their effects .
Biochemical Pathways
This compound works by competitively displacing opioid agonists at the μ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Pharmacokinetics
This compound is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
This compound facilitates the proliferation and neuronal differentiation of neural stem cells (NSCs) in a receptor-independent and ten-eleven translocation methylcytosine dioxygenase (TET1)-dependent manner . It counteracts the actions of opioids, such as reduced/arrested respiration, reduced level of consciousness, and miosis and constipation .
Action Environment
The efficacy of this compound is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . The intraindividual, interindividual, and between-study variability in pharmacokinetics in volunteers are large . Variability in the target population is unknown . The environment, including the presence of other drugs and the individual’s constitution, can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Naloxone D5, like its parent compound Naloxone, interacts with the μ-opioid receptor (MOR). It acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of this compound depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Cellular Effects
This compound exerts its effects primarily by reversing the respiratory depression caused by opioids . It restores respiration by competitively displacing opioid agonists at the MOR . The effect of this compound on cellular processes is largely dependent on the nature of the opioid agonist it is displacing .
Molecular Mechanism
The molecular mechanism of action of this compound involves competitive displacement of opioid agonists at the MOR . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors .
Temporal Effects in Laboratory Settings
This compound is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Dosage Effects in Animal Models
Fentanyl overdoses likely require higher doses of Naloxone .
Metabolic Pathways
This compound is likely to follow similar metabolic pathways as Naloxone. Naloxone is rapidly eliminated due to high clearance, and its metabolites are inactive
Transport and Distribution
The major routes for administration of this compound are likely to be intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular Naloxone in overdose victims .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-HEEDNVRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344747 | |
Record name | Naloxone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-38-2 | |
Record name | Naloxone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Naloxone-d5 used in research studying Naloxone and its metabolites?
A1: Naloxone-d5 is a deuterated form of Naloxone, serving as an internal standard in analytical methods like LC-MS/MS. [, ] Its similar chemical behavior to Naloxone allows for accurate quantification of Naloxone and its metabolites in biological samples. By comparing the signal of the target compound to the known concentration of Naloxone-d5, researchers can account for variations during sample preparation and analysis, leading to more reliable results.
Q2: Can you explain the analytical method and validation details mentioned in the context of Naloxone and Naloxone-d5?
A2: Both research articles describe using a validated LC-MS/MS method to quantify Naloxone and its metabolites. [, ] This technique involves separating the analytes (Naloxone, 6α-naloxol, and Naloxone-d5) using liquid chromatography and then detecting them based on their mass-to-charge ratio.
- Linearity: Calibration curves demonstrate a linear relationship between analyte concentration and instrument response. [, ]
- Precision: Both inter-day and intra-day precision are assessed to determine the method's repeatability. [, ]
- Accuracy: Accuracy reflects how close the measured values are to the true values. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.